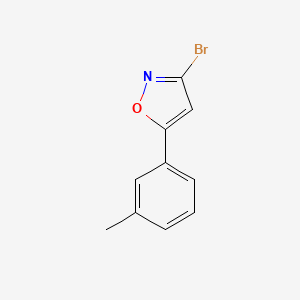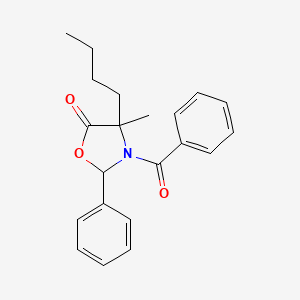
tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features both indole and dihydropyridine moieties. The indole ring is a common structure in many biologically active molecules, while the dihydropyridine ring is often found in calcium channel blockers used in the treatment of hypertension.
Métodos De Preparación
The synthesis of tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the formation of the indole ring through the Batcho–Leimgruber synthetic protocol, which includes the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal to form enamines, followed by reductive cyclization . The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt .
Análisis De Reacciones Químicas
tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro groups on the indole ring can be reduced to amino groups using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Cyclization: The dihydropyridine ring can undergo cyclization reactions to form more complex ring systems.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules, including neurotransmitters and plant hormones.
Medicine: The dihydropyridine ring is a key structure in many calcium channel blockers, making this compound a potential candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with various molecular targets. The indole ring can interact with neurotransmitter receptors, while the dihydropyridine ring can block calcium channels, affecting cellular calcium levels and influencing various physiological processes.
Comparación Con Compuestos Similares
tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate can be compared with other compounds that feature indole or dihydropyridine rings:
Indole-3-acetic acid: A plant hormone that promotes cell elongation.
Serotonin: A neurotransmitter that regulates mood, appetite, and sleep.
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
Propiedades
Fórmula molecular |
C18H22N2O2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(1H-indol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-10-7-13(8-11-20)15-5-4-14-6-9-19-16(14)12-15/h4-7,9,12,19H,8,10-11H2,1-3H3 |
Clave InChI |
VVSQFBNCSCURDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC3=C(C=C2)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)





![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)
![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)

![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)


